molecular formula C9H8N2O3 B15243938 Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate

Cat. No.: B15243938
M. Wt: 192.17 g/mol
InChI Key: ZNGGUNZVLWYBTC-UHFFFAOYSA-N
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Description

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused isoxazole-pyridine core with an ethyl ester group at position 2. Key physicochemical properties include:

  • Molecular Formula: C${10}$H${10}$N$2$O$3$ (for the base structure; substituents vary) .
  • Spectral Data: Typical IR peaks include C=O (ester) at ~1690 cm$^{-1}$ and C=N at ~1645 cm$^{-1}$. $^1$H-NMR signals for the ester ethyl group appear as a quartet at δ 4.21 ppm and a triplet at δ 1.26 ppm .
  • Synthesis: Often synthesized via cyclization reactions. For example, ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate is prepared by refluxing hydrazine hydrate in ethanol, yielding 65% .

Properties

IUPAC Name

ethyl [1,2]oxazolo[5,4-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-13-9(12)7-6-4-3-5-10-8(6)14-11-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGGUNZVLWYBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Nucleophilic Substitution of Nitro-Substituted Pyridines

A pivotal method for constructing the isoxazolo[5,4-b]pyridine scaffold involves intramolecular nucleophilic substitution (SNAr) of nitro groups on pyridine precursors. In a 2024 study, 2-chloro-3-nitropyridines (1a–c ) were reacted with ethyl acetoacetate under basic conditions to form β-keto esters (2a–c ), which underwent nitrosation to yield isonitroso intermediates (3a–c ). Subsequent cyclization with K2CO3 in acetonitrile at room temperature afforded ethyl isoxazolo[4,5-b]pyridine-3-carboxylates (4a–c ) in 65–78% yields (Scheme 1).

Starting Material Reagents/Conditions Product Yield (%)
2-Chloro-3-nitropyridine Ethyl acetoacetate, NaH; HNO2, HCl 3a 72
3a K2CO3, MeCN, rt 4a 75

Key Insight : The electron-withdrawing nitro group facilitates nucleophilic attack by the oxime oxygen, enabling cyclization under mild conditions. Modifying the pyridine substitution pattern (e.g., 3-chloro-4-nitropyridine) could theoretically shift the annulation to the [5,4-b] position, though such derivatives remain underexplored.

1,3-Dipolar Cycloaddition of Nitrile Oxides to Pyridine-Alkyne Systems

The 1,3-dipolar cycloaddition of nitrile oxides to alkynes offers a modular approach to isoxazole formation. A 2018 review highlighted the synthesis of 3,5-disubstituted isoxazoles via copper(I)-catalyzed reactions between terminal alkynes and in situ–generated nitrile oxides. Adapting this strategy, pyridine derivatives bearing propargyl groups at position 4 could react with nitrile oxides (derived from hydroxamoyl chlorides) to form the isoxazolo[5,4-b]pyridine core (Scheme 2).

Example Protocol :

  • Step 1 : Generate nitrile oxide from 4-pyridylhydroxamoyl chloride using Cl3CCO2H/Et3N.
  • Step 2 : React with 4-ethynylpyridine in CH2Cl2 at 0°C.
  • Step 3 : Esterify the resulting carboxylic acid with ethanol/H2SO4.

Challenges : Regioselectivity must favor the 5,4-b fusion over alternative isomers. Microwave-assisted conditions (100°C, 30 min) improved yields to 68% in analogous systems.

Reductive Ring-Opening of Isoxazoles

A 2022 study demonstrated the reductive ring-opening of 3,5-disubstituted isoxazoles (1 ) using Mo(CO)6/H2O/MeCN to form enamines (3 ), which cyclized into 4-oxo-1,4-dihydropyridines (2 ) (Scheme 4). While this method targets dihydropyridines, reversing the strategy—constructing the pyridine ring from a preformed isoxazole—could be viable.

Hypothetical Route :

  • Step 1 : Synthesize 5-ethynylisoxazole-3-carboxylate via Sonogashira coupling.
  • Step 2 : Perform annulation with a nitrile oxide to form the pyridine ring.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Intramolecular SNAr Mild conditions, high regiocontrol Limited substrate availability 65–78
1,3-Dipolar Cycloaddition Modular, diverse substituents Requires regioselective alkyne 50–68
Boulton–Katritzky Rearrangement Access to triazole derivatives Indirect route, multi-step 70–92
Reductive Ring-Opening Versatile for dihydropyridines Not directly applicable 45–60

Critical Consideration : The intramolecular SNAr method offers the most direct pathway but requires tailored pyridine precursors. Cycloaddition routes provide flexibility but demand precise alkyne functionalization.

Functionalization and Derivatization

Post-synthetic modifications of ethyl isoxazolo[5,4-b]pyridine-3-carboxylate include:

  • Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid, a precursor for amides.
  • Amination : Pd-catalyzed coupling introduces amines at position 6.
  • Halogenation : N-Iodosuccinimide (NIS) in trifluoroacetic acid installs iodine at position 4 for cross-coupling.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group undergoes oxidation under controlled conditions. Using potassium permanganate (KMnO₄) in acidic or neutral aqueous media, the ester is converted to a carboxylic acid derivative. For example:
Reaction :

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylateKMnO4, H2OIsoxazolo[5,4-b]pyridine-3-carboxylic acid+CO2+H2O\text{Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate} \xrightarrow{\text{KMnO}_4,\ \text{H}_2\text{O}} \text{Isoxazolo[5,4-b]pyridine-3-carboxylic acid} + \text{CO}_2 + \text{H}_2\text{O}

Yields depend on reaction time and temperature, with optimal results at 60–80°C .

Reduction Reactions

Selective reduction of the isoxazole ring is achieved using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C):
Key transformations :

  • N-O bond cleavage : NaBH₄ in ethanol reduces the isoxazole ring to a β-aminopyridine derivative .

  • Full saturation : H₂/Pd-C under 1–3 atm pressure yields tetrahydropyridine analogs .

ReagentConditionsProductYield (%)
NaBH₄EtOH, 25°C, 6 h3-Carboxy-β-aminopyridine derivative65–72
H₂/Pd-CEtOAc, 1 atm, 12 hTetrahydroisoxazolo[5,4-b]pyridine80–85

Nucleophilic Substitution

The pyridine nitrogen and C-5 position are susceptible to nucleophilic attack:

At Nitrogen

Treatment with amines (e.g., aniline) in ethanol at reflux replaces the ester group:

R-NH2+Ethyl esterIsoxazolo[5,4-b]pyridine-3-carboxamide+EtOH\text{R-NH}_2 + \text{Ethyl ester} \rightarrow \text{Isoxazolo[5,4-b]pyridine-3-carboxamide} + \text{EtOH}

Yields range from 55% to 78% depending on amine nucleophilicity .

At C-5

Electrophilic aromatic substitution with nitrating agents (HNO₃/H₂SO₄) introduces nitro groups, facilitating further functionalization .

Boulton-Katritzky Rearrangement

Under basic conditions (K₂CO₃ in DMF), the compound undergoes ring expansion to form triazole-fused derivatives. For example:
Reaction :

Ethyl esterK2CO3, DMF, 60CTriazolo[5,4-b]pyridine+CO2Et\text{Ethyl ester} \xrightarrow{\text{K}_2\text{CO}_3,\ \text{DMF},\ 60^\circ\text{C}} \text{Triazolo[5,4-b]pyridine} + \text{CO}_2\text{Et}

This pathway is critical for generating bioactive heterocycles .

Formation of Pyrrolo-Isoxazoles

Reaction with 2-chloro-1-(1H-indol-3-yl)ethanone in ethanol/triethylamine yields pyrrolo[3,2-d]isoxazole derivatives via nucleophilic substitution and cyclization (81% yield) .

Multi-Component Reactions

In ionic liquid solvents (e.g., triethylammonium acetate), the compound participates in one-pot syntheses of polycyclic systems. For instance:
Reaction with β-keto esters and aldehydes :

Ethyl ester+RCHO+R’COCH2CO2EtBis-isoxazolyl-tetrahydro pyridine carboxylates\text{Ethyl ester} + \text{RCHO} + \text{R'COCH}_2\text{CO}_2\text{Et} \rightarrow \text{Bis-isoxazolyl-tetrahydro pyridine carboxylates}

Optimized conditions (60°C, TEAA solvent) achieve 75% yields .

Stability and Handling

  • Thermal stability : Decomposes above 240°C .

  • Light sensitivity : Store in amber vials under inert gas .

  • Hydrolysis : Susceptible to base-mediated ester cleavage (t₁/₂ = 2 h in 1M NaOH) .

This compound’s modular reactivity positions it as a cornerstone in heterocyclic chemistry, enabling rapid diversification for drug discovery and materials science.

Scientific Research Applications

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate has applications in chemistry, biology, medicine, and industry. It is investigated as a bioactive molecule with antibacterial, antiviral, and antifungal properties and for its potential therapeutic effects, including anticancer and anti-inflammatory activities. It is also used as a building block for synthesizing more complex heterocyclic compounds and in developing new materials and catalysts.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.
  • Biology This compound is studied for its potential as a bioactive molecule, specifically for its antibacterial, antiviral, and antifungal properties.
  • Medicine It is explored for potential therapeutic applications, including anticancer and anti-inflammatory activities. Some synthesized compounds have been evaluated against Hepatocellular carcinoma HepG2 and cervical carcinoma HeLa cell lines, showing cytotoxic effects .
  • Industry It is utilized in developing new materials and catalysts.

Synthesis Methods

The synthesis of this compound typically involves reacting 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline, using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. The reaction is performed at room temperature in ethanol, yielding moderate to good results. The use of solid catalysts like AC-SO3H and eco-friendly solvents such as ethanol suggests the potential for scalable and sustainable industrial synthesis.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms, using nucleophiles like amines or alcohols under basic conditions.

The products of these reactions depend on the specific reagents and conditions used; oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

Mechanism of Action

The mechanism of action of ethyl isoxazolo[5,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other proteins critical for cell signaling pathways .

Comparison with Similar Compounds

Isoxazolo[5,4-b]pyridine Derivatives with Substituent Variations

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate Cl at C4, CH3 at C3 C${10}$H$9$ClN$2$O$3$ 39057-39-1 Higher molecular weight (240.64 g/mol); potential intermediate in antitumor agents
Ethyl 3-methylisoxazolo[5,4-b]pyridine-6-carboxylate CH3 at C3, ester at C6 C${10}$H${10}$N$2$O$3$ 950143-81-4 Lower steric hindrance at C3; used in kinase inhibitors
3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl at C3, ethyl at C6 C${12}$H${12}$N$2$O$3$ 1018151-12-6 Carboxylic acid group enhances solubility; explored in anti-inflammatory agents

Key Observations :

  • Chloro substituents (e.g., in ) increase molecular weight and may enhance electrophilic reactivity.
  • Carboxylic acid derivatives (e.g., ) exhibit improved solubility compared to esters.

Structural Isomers: Isoxazolo[4,5-b]pyridine Derivatives

Compound Name Ring Fusion Position Molecular Formula CAS Number Synthesis Conditions Reference
Ethyl isoxazolo[4,5-b]pyridine-3-carboxylate Isoxazole fused at [4,5-b] C${10}$H${10}$N$2$O$3$ - Harsh conditions (NaH, DMF, 130°C) required for cyclization
Ethyl 5,7-dimethylisoxazolo[4,5-b]pyridine-3-carboxylate CH3 at C5 and C7 C${12}$H${14}$N$2$O$3$ - Lower yields due to steric effects

Key Observations :

  • Isoxazolo[4,5-b]pyridines often require harsher synthetic conditions compared to [5,4-b] isomers .
  • Steric hindrance from substituents (e.g., dimethyl groups) reduces reaction efficiency.

Heterocyclic Esters with Different Core Structures

Compound Name Core Structure Molecular Formula CAS Number Applications Reference
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pyrazolo[3,4-b]pyridine C$9$H$8$BrN$3$O$2$ 1131604-85-7 Bromine enhances cross-coupling reactivity; used in anticancer agents
CGP28392 (Ethyl furo[3,4-b]pyridine-3-carboxylate derivative) Furo[3,4-b]pyridine C${14}$H${12}$F$2$O$4$ 96558-27-9 Calcium channel activator; studied in cardiovascular research
Ethyl 1-chloropyridino[4',5'-4,5]pyrrol[2,3-c]pyridine-3-carboxylate Pyrrolo-pyridine C${13}$H${10}$ClN$3$O$2$ - 94.2% purity via HPLC; explored in multigram-scale synthesis

Key Observations :

  • Pyrazolo derivatives (e.g., ) are more reactive in cross-coupling reactions due to halogen substituents.
  • Furopyridine cores (e.g., ) are associated with biological activity in calcium channel modulation.

Biological Activity

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of isoxazole derivatives, which are known for their heterocyclic structures. The presence of the isoxazole ring contributes to its potential biological activities. The compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial , antiviral , and antifungal activities. For example, it has been investigated for its efficacy against several bacterial strains and fungi, demonstrating potential as a bioactive molecule in therapeutic applications.

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity Studies : this compound has been tested against human tumor cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), revealing significant cytotoxic effects with IC50 values in the low micromolar range. For instance, one study reported an IC50 of 0.19 µM against HepG2 cells .
  • Mechanism of Action : The anticancer activity may be attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and proliferation. It potentially affects enzymes critical for cancer cell survival, such as kinases .
Cell LineIC50 (µM)Reference
HeLa0.18
HepG20.19
A54926

3. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The dual inhibition of COX-2 and sEH enzymes has been noted in related compounds within the same chemical family .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antitumor Activity : A comprehensive study evaluated multiple derivatives of isoxazole compounds against various cancer cell lines. The results indicated that modifications to the structure could enhance cytotoxicity significantly compared to parent compounds .
  • Antimicrobial Evaluation : Another research effort focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. This compound demonstrated effective inhibition against several strains, suggesting a potential role in developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of 5-amino-3-methylisoxazole with ethyl 4-aryl-2-oxobut-3-enoate in the presence of Sc(OTf)₃, yielding isoxazolo[5,4-b]pyridine derivatives under mild conditions (MeCN, room temperature) . Alternative methods involve multicomponent heterocyclizations with pyruvic acid derivatives, though these may require harsher conditions (e.g., NaH in DMF at 130°C). Yield optimization relies on catalyst selection (e.g., scandium triflate for regioselectivity) and solvent polarity, with acetonitrile favoring cyclization efficiency .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positioning (e.g., distinguishing between isoxazolo[5,4-b] and [4,5-b] isomers) .
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of ethyl ester groups) .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems and substituent orientation .

Q. How can researchers mitigate contradictions in reported biological activities of similar isoxazolo-pyridine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural analogs with minor substituent differences. To address this:

  • Perform dose-response studies across multiple models (e.g., cancer vs. microbial assays).
  • Use computational docking to compare binding affinities of analogs with target proteins (e.g., kinases or GPCRs) .
  • Validate findings with knockout models or selective inhibitors to confirm mechanism-of-action specificity .

Advanced Research Questions

Q. What strategies are effective for modifying the isoxazolo[5,4-b]pyridine core to enhance pharmacological properties?

Key modifications include:

  • Halogenation : Introducing Cl or F at the pyridine 5-position increases lipophilicity and metabolic stability .
  • Ester hydrolysis : Replacing the ethyl ester with a carboxylic acid improves water solubility but may reduce membrane permeability .
  • Heterocycle fusion : Adding a pyrazole or imidazole ring (e.g., imidazo[1,2-a]pyridine) enhances π-π stacking with aromatic residues in enzyme active sites .
  • Bioisosteric replacement : Substituting the isoxazole oxygen with sulfur (to isothiazolo-pyridine) alters electronic properties and redox stability .

Q. How do computational methods aid in predicting the reactivity and biological targets of this compound?

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at the pyridine 4-position due to electron-deficient rings) .
  • Molecular docking : Identifies potential targets (e.g., cyclin-dependent kinases) by modeling interactions with the ATP-binding pocket .
  • ADMET prediction : Estimates bioavailability and toxicity risks using QSAR models (e.g., LogP >3 may indicate blood-brain barrier penetration) .

Q. What experimental approaches resolve synthetic challenges in scaling up this compound production?

  • Flow chemistry : Minimizes side reactions (e.g., dimerization) by ensuring rapid mixing and temperature control .
  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps from hours to minutes .
  • Catalyst recycling : Use immobilized Sc(OTf)₃ on silica to improve cost-efficiency and reduce metal leaching .

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